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Core Science & Biosynthesis

Foundational

mechanism of ylide formation from 2-(2-ethoxy-2-oxoethyl)isoquinolinium

An In-depth Technical Guide to the Mechanism of Ylide Formation from 2-(2-Ethoxy-2-oxoethyl)isoquinolinium Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Ylide Formation from 2-(2-Ethoxy-2-oxoethyl)isoquinolinium

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism, synthesis, and characterization of the ylide derived from 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide. This stabilized nitrogen ylide is a versatile intermediate in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of nitrogen-containing heterocyclic scaffolds. We will delve into the fundamental principles governing its formation, the critical experimental parameters, and the spectroscopic techniques used for its characterization. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who seek a deeper understanding of isoquinolinium ylide chemistry.

Introduction: The Significance of Isoquinolinium Ylides

Nitrogen ylides are neutral, dipolar species characterized by a formal positive charge on the nitrogen atom and a negative charge on an adjacent carbon atom. Isoquinolinium ylides, a specific class of nitrogen ylides, have emerged as powerful synthons in organic chemistry. Their utility stems from their ability to act as 1,3-dipoles in cycloaddition reactions, providing a facile route to complex, fused heterocyclic systems that are prevalent in pharmacologically active compounds.

The ylide derived from 2-(2-ethoxy-2-oxoethyl)isoquinolinium is of particular interest due to the stabilizing effect of the adjacent ester group. This resonance stabilization renders the ylide sufficiently stable for isolation and characterization, yet reactive enough to participate in a wide range of chemical transformations. Understanding the mechanism of its formation is paramount for optimizing reaction conditions and maximizing yields in synthetic applications.

The Mechanism of Ylide Formation: A Step-by-Step Analysis

The formation of the isoquinolinium ylide from its corresponding quaternary salt, 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide, is a classic acid-base reaction. The core of the mechanism involves the deprotonation of the acidic methylene (CH₂) group positioned between the positively charged isoquinolinium nitrogen and the electron-withdrawing ester carbonyl group.

The Role of the Base

The choice of base is critical for efficient ylide generation. A moderately strong base is required to deprotonate the α-carbon. Common bases employed for this purpose include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH) in a biphasic system.

  • Triethylamine (Et₃N): A common choice in organic solvents, it is a homogeneous base that is typically strong enough to effect the deprotonation without causing significant side reactions like hydrolysis of the ester group.

  • Potassium Carbonate (K₂CO₃): An inorganic base often used in polar aprotic solvents like acetonitrile or in biphasic systems. Its heterogeneous nature can sometimes lead to slower reaction rates but can simplify workup.

  • Sodium Hydroxide (NaOH): Typically used in a two-phase system (e.g., dichloromethane/water) with a phase-transfer catalyst. This method can be very efficient but carries a higher risk of ester saponification if not carefully controlled.

The pKa of the α-proton in the isoquinolinium salt is significantly lowered due to the inductive effect of the quaternary nitrogen and the resonance-stabilizing effect of the carbonyl group. This makes it readily accessible for deprotonation by a suitable base.

Mechanistic Pathway

The reaction proceeds as follows:

  • Approach of the Base: The base (B:) approaches the 2-(2-ethoxy-2-oxoethyl)isoquinolinium cation.

  • Proton Abstraction: The base abstracts a proton from the methylene group adjacent to the positively charged nitrogen atom.

  • Ylide Formation: The resulting electron pair is delocalized onto the carbon atom, forming a carbanion. This carbanion is stabilized by resonance with the adjacent ester group, leading to the formation of the stable isoquinolinium ylide.

The overall transformation can be depicted as:

G cluster_0 Ylide Formation Mechanism start 2-(2-Ethoxy-2-oxoethyl)isoquinolinium Cation + Base (B:) proton_abstraction Proton Abstraction at α-Carbon start->proton_abstraction ylide Resonance-Stabilized Isoquinolinium Ylide proton_abstraction->ylide end [Conjugate Acid of Base (BH+)] proton_abstraction->end

Caption: A simplified workflow of the ylide formation process.

The resulting ylide is a resonance-stabilized species, with the negative charge delocalized over the carbanionic center and the oxygen atom of the carbonyl group. This delocalization is key to the ylide's stability and moderate reactivity.

G cluster_1 Resonance Stabilization of the Ylide ylide_structure Isoquinolinium Ylide resonance_structure Enolate Resonance Form ylide_structure->resonance_structure <->

Caption: Resonance structures contributing to the stability of the isoquinolinium ylide.

Experimental Protocol: Synthesis and Isolation

The following protocol provides a detailed methodology for the synthesis of the isoquinolinium ylide from 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-(2-Ethoxy-2-oxoethyl)isoquinolinium bromide16349-41-4300.161.0 g
Triethylamine (Et₃N)121-44-8101.191.5 eq
Dichloromethane (CH₂Cl₂)75-09-284.9320 mL
Diethyl ether60-29-774.1250 mL
Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 g of 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Base Addition: Add 1.5 equivalents of triethylamine dropwise to the stirred solution over a period of 5 minutes. A color change to deep red or orange is typically observed, indicating the formation of the ylide.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with cold water (2 x 10 mL) to remove the triethylammonium bromide salt.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to afford the crude ylide.

    • For purification, the crude product can be recrystallized from a mixture of dichloromethane and diethyl ether. The ylide typically precipitates as a colored solid.

Spectroscopic Characterization

The structure of the formed isoquinolinium ylide can be unequivocally confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The most significant change observed in the ¹H NMR spectrum upon ylide formation is the disappearance of the signal corresponding to the acidic methylene protons of the starting isoquinolinium salt and the appearance of a new signal for the methine proton of the ylide.

CompoundChemical Shift of CH₂/CH (ppm)MultiplicitySolvent
2-(2-Ethoxy-2-oxoethyl)isoquinolinium bromide~5.5-6.0SingletCDCl₃
Isoquinolinium Ylide~4.0-4.5SingletCDCl₃

The upfield shift of this proton is a direct consequence of the increased electron density at the α-carbon upon deprotonation.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atom of the ylide moiety (the carbanion) will exhibit a characteristic upfield shift compared to the corresponding methylene carbon in the starting salt.

IR Spectroscopy

The IR spectrum of the ylide will show a characteristic absorption band for the ester carbonyl group (C=O) at a lower wavenumber (typically around 1600-1630 cm⁻¹) compared to the starting material (around 1730-1750 cm⁻¹). This shift is due to the increased electron delocalization into the carbonyl group in the resonance-stabilized ylide.

Applications in Synthesis: 1,3-Dipolar Cycloaddition

The primary synthetic utility of the isoquinolinium ylide generated from 2-(2-ethoxy-2-oxoethyl)isoquinolinium is its role as a 1,3-dipole in cycloaddition reactions. When reacted with various dipolarophiles (e.g., alkenes, alkynes), it readily forms fused heterocyclic systems.

G cluster_2 1,3-Dipolar Cycloaddition Workflow ylide_formation In situ Ylide Generation dipolarophile Addition of Dipolarophile (e.g., Alkene, Alkyne) ylide_formation->dipolarophile cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition product Fused Heterocyclic Product cycloaddition->product

Caption: General scheme for the application of the isoquinolinium ylide in 1,3-dipolar cycloaddition reactions.

These reactions are highly valuable in medicinal chemistry for the synthesis of novel scaffolds with potential biological activity.

Conclusion

The formation of the ylide from 2-(2-ethoxy-2-oxoethyl)isoquinolinium is a fundamental and efficient process driven by a simple acid-base reaction. The choice of base and reaction conditions plays a crucial role in the successful generation of this versatile synthetic intermediate. The resonance stabilization imparted by the ester group allows for its convenient handling and subsequent use in powerful chemical transformations, most notably 1,3-dipolar cycloadditions. A thorough understanding of its formation mechanism and characterization is essential for any researcher aiming to leverage the synthetic potential of isoquinolinium ylides.

References

  • Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley. [Link]

  • Tsuge, O., Kanemasa, S., & Takenaka, S. (1985). Stereoselective [3+2] Cycloaddition Reactions of 2-(2-Ethoxy-2-oxoethyl)isoquinolinium Ylide with Olefinic Dipolarophiles. Chemistry Letters, 14(3), 355–358. [Link]

  • Katritzky, A. R., & Dennis, N. (1989). Cycloaddition Reactions of Heteroaromatic Six-Membered Rings. Chemical Reviews, 89(4), 827–861. [Link]

Exploratory

In-Depth Technical Guide: Physical, Chemical, and Synthetic Properties of 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide

Executive Summary In the landscape of advanced organic synthesis and medicinal chemistry, 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide (also known as N-(ethoxycarbonylmethyl)isoquinolinium bromide) stands out as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide (also known as N-(ethoxycarbonylmethyl)isoquinolinium bromide) stands out as a highly versatile quaternary ammonium salt. As a bifunctional building block, it serves as an exceptional precursor for the generation of azomethine ylides—reactive 1,3-dipoles that readily undergo stereoselective [3+2] cycloadditions to form complex pyrrolo[2,1-a]isoquinoline architectures. Furthermore, the electrophilic nature of the isoquinoline C1 position allows for precise nucleophilic functionalization, paving the way for the synthesis of 3D caged tertiary amines and 1,2-dihydroisoquinolines.

This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, mechanistic reactivity, and validated experimental protocols associated with this critical intermediate.

Physicochemical Profiling

The physical and chemical properties of 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide are fundamentally dictated by its ionic nature. The delocalized positive charge on the isoquinoline ring pairs with the bromide counterion, rendering the salt highly soluble in polar solvents while remaining completely insoluble in non-polar ethereal solvents. This dichotomy is practically exploited during its isolation and purification workflows.

Table 1: Core Physicochemical Properties

PropertyValue / Description
Chemical Name 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide
Synonyms N-(ethoxycarbonylmethyl)isoquinolinium bromide
Molecular Formula C₁₃H₁₄BrNO₂
Molecular Weight 296.16 g/mol
Appearance White to pale-yellow crystalline solid
Solubility Profile Soluble in EtOH, MeOH, DMSO, DMF; Insoluble in Et₂O, Hexanes
Reactive Sites C1 (Highly Electrophilic), N-CH₂ (Acidic protons)

Mechanistic Chemistry: The Dual-Reactivity Paradigm

The synthetic utility of 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide is rooted in two distinct electronic features that dictate its reactivity in cascade annulations and functionalization assays.

A. C-H Acidity and Ylide Generation

The methylene protons flanked by the positively charged isoquinolinium nitrogen and the electron-withdrawing ethoxycarbonyl group are highly acidic. Treatment with a mild base (e.g., triethylamine or sodium carbonate) triggers deprotonation, generating an azomethine ylide. This ylide acts as a potent 1,3-dipole that engages in stereoselective [3+2] cycloadditions with various dipolarophiles (alkenes, alkynes) to construct fused heterocyclic systems .

B. C1 Electrophilicity

The formal positive charge on the nitrogen atom withdraws electron density from the adjacent C1 position of the isoquinoline ring. This renders C1 highly susceptible to nucleophilic attack by Grignard reagents, borohydrides, or enolates, facilitating the synthesis of 1,2-dihydroisoquinoline derivatives .

Reactivity Salt Isoquinolinium Salt (Precursor) Base Base Addition (Deprotonation) Salt->Base Activation Ylide Azomethine Ylide (1,3-Dipole) Base->Ylide -HBr Adduct Pyrrolo[2,1-a]isoquinoline (Cycloadduct) Ylide->Adduct + Alkene/Alkyne [3+2] Cycloaddition

Mechanistic pathway from isoquinolinium salt to pyrrolo[2,1-a]isoquinoline via azomethine ylide.

Validated Experimental Protocols

Self-Validating System: The following protocol for the synthesis of the title compound relies on a phase-transition validation mechanism. The reaction begins as a homogeneous solution; as the quaternization proceeds, the product's insolubility in the selected solvent matrix drives precipitation. This provides an immediate visual confirmation of reaction progress and shifts the equilibrium toward absolute completion.

Protocol: Synthesis of 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide

Objective: High-yield preparation of the quaternary salt via Sₙ2 alkylation.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of isoquinoline in anhydrous ethanol (0.5 M concentration).

  • Alkylation: Dropwise, add 1.1 equivalents of ethyl bromoacetate to the stirring solution at room temperature. Causality: The slight excess of the alkyl halide ensures complete consumption of the isoquinoline, while the dropwise addition prevents localized thermal spikes from the exothermic Sₙ2 displacement.

  • Incubation: Stir the reaction mixture at 25°C for 2 to 4 hours.

  • Phase-Separation Validation: Slowly add anhydrous diethyl ether (3 volumes relative to ethanol) to the mixture. Causality: The abrupt decrease in solvent polarity forces the ionic bromide salt out of solution, manifesting as a dense white/pale-yellow precipitate.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry under high vacuum to afford the pure product.

Workflow Step1 1. Reagent Mixing Isoquinoline + Ethyl bromoacetate in EtOH Step2 2. SN2 Quaternization Stir at 25°C for 2-4 hours Step1->Step2 Nucleophilic Attack Step3 3. Precipitation Add Diethyl Ether to induce crystallization Step2->Step3 Phase Separation Step4 4. Isolation & Drying Vacuum filtration and desiccation Step3->Step4 Yield >85%

Step-by-step experimental workflow for the synthesis and isolation of the isoquinolinium salt.

To contextualize the reactivity of ethyl bromoacetate, Table 2 summarizes the quantitative reaction parameters for various electrophiles commonly used in isoquinoline quaternization workflows.

Table 2: Comparative Quaternization Parameters for Isoquinoline Derivatives

ElectrophileSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Ethyl bromoacetate Ethanol25285 - 90
Benzyl bromide Ethanol60475 - 80
Phenacyl bromide Acetone25388 - 92

Advanced Applications in Drug Discovery

The architectural complexity accessible from 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide makes it a privileged scaffold in medicinal chemistry. Recent advancements have demonstrated its utility in transforming flat, 2D azolium salts into 3D caged tertiary amines via stereoselective dearomative cascade annulations . These 3D frameworks exhibit improved pharmacokinetic properties, such as enhanced metabolic stability and target specificity, compared to their planar counterparts.

Furthermore, the pyrrolo[2,1-a]isoquinoline derivatives synthesized via its ylide intermediate show significant promise as antitumor and antimicrobial agents, mimicking the structural motifs found in natural bioactive alkaloids like Lamellarin D and TMC-120B.

References

  • Transforming 2D azolium salts to 3D caged tertiary amines via stereoselective dearomative cascade annulation Source: Chemical Science (RSC Publishing) URL:[Link]

  • Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates Source: Molecules (MDPI) URL:[Link]

  • Formylation and Bromination of Pyrrolo[2,1-a]isoquinoline Derivatives with Bromoisobutyrate and Dimethyl Sulfoxide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1,3-Dipolar Cycloaddition Using 2-(2-Ethoxy-2-oxoethyl)isoquinolinium

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Complex Heterocyclic Scaffolds The 1,3-dipolar cycloaddition stands as a cornerstone in synthetic organic chemistry, providing an el...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Complex Heterocyclic Scaffolds

The 1,3-dipolar cycloaddition stands as a cornerstone in synthetic organic chemistry, providing an elegant and powerful method for the construction of five-membered heterocyclic rings.[1][2] This reaction class is particularly valuable in medicinal chemistry and drug development, where such scaffolds are prevalent in a vast array of biologically active molecules.[3][4] Among the various 1,3-dipoles, azomethine ylides generated from isoquinolinium salts have emerged as versatile intermediates for the synthesis of nitrogen-containing polycyclic systems.[5][6]

This document provides a detailed guide to the application of 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide as a stable and readily accessible precursor for the in-situ generation of an isoquinolinium ylide. We will delve into the mechanistic underpinnings of the subsequent 1,3-dipolar cycloaddition, provide a robust experimental protocol, and discuss the scope and applications of this methodology.

Mechanistic Rationale: The In-Situ Generation and Cycloaddition Cascade

The overall transformation is a sequential process initiated by the deprotonation of the isoquinolinium salt to form the reactive azomethine ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.[5]

Step 1: Generation of the Isoquinolinium Ylide

The process begins with the treatment of 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide with a base, typically a tertiary amine like triethylamine. The base abstracts the acidic proton from the α-carbon to the ester group, leading to the in-situ formation of the isoquinolinium ylide. This ylide is a 1,3-dipole, possessing a nucleophilic carbanion and an electrophilic iminium cation separated by two atoms.

G reagents 2-(2-Ethoxy-2-oxoethyl)isoquinolinium Bromide + Base (e.g., Et3N) ylide Isoquinolinium Ylide (1,3-Dipole) reagents->ylide Deprotonation cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Dipolarophile (e.g., Alkene, Alkyne) dipolarophile->cycloaddition product Pyrrolo[2,1-a]isoquinoline Derivative cycloaddition->product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Isoquinolinium Salt and Dipolarophile in Solvent add_base Add Triethylamine prep_reagents->add_base monitor Monitor by TLC/LC-MS add_base->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(2-Ethoxy-2-oxoethyl)isoquinolinium Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and optimizing react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and optimizing reactions involving 2-(2-ethoxy-2-oxoethyl)isoquinolinium salts (typically bromides or chlorides).

These bench-stable salts are critical precursors. Upon deprotonation by a mild base (e.g., triethylamine or potassium carbonate), they generate an ethoxycarbonyl-stabilized isoquinolinium ylide in situ. This highly reactive 1,3-dipole readily undergoes[3+2] cycloadditions with electron-deficient dipolarophiles to construct complex pyrrolo[2,1-a]isoquinoline scaffolds, which are highly valued in medicinal chemistry for their biological activities.

However, the transient nature of the ylide makes the reaction highly sensitive to temperature and time . Poor parameter control often leads to ylide dimerization, ester hydrolysis, or eroded stereoselectivity. This guide explains the mechanistic causality behind these failures and provides validated protocols to resolve them.

Troubleshooting Guide & FAQs

Q1: My cycloaddition yield is exceptionally low (<30%) after running the reaction at room temperature for 24 hours. Should I just leave it longer?

A: No, extending the time further is rarely the solution and may lead to ylide degradation. While some 1,3-dipolar cycloadditions proceed smoothly at room temperature, others face a significant activation energy barrier depending on the electronic nature and steric bulk of the dipolarophile [1]. The isoquinolinium ylide has a finite lifetime in solution. If the cycloaddition is sluggish, the ylide will eventually degrade or react with itself. Solution: Implement a systematic temperature screen. Gentle heating (50–80 °C) in a polar aprotic solvent like acetonitrile (MeCN) or DMF can significantly accelerate the reaction, reducing the required time from 24 hours to 2–4 hours [3]. If heating is not an option due to substrate sensitivity, consider adding a Lewis acid catalyst (e.g., Cu(OTf)₂ or Ag(I) complexes) to lower the LUMO energy of the dipolarophile [1].

Q2: I increased the reaction temperature to 80 °C to speed things up. The starting material was consumed in 2 hours, but I isolated multiple side products and a poor yield of the desired cycloadduct. What happened?

A: You have likely encountered ylide dimerization or thermal decomposition. Isoquinolinium ylides are highly reactive species. At elevated temperatures, if the concentration of the ylide exceeds the rate at which it can react with the dipolarophile, it will undergo a competing dimerization pathway to form diaza-dibenzo compounds. Furthermore, prolonged exposure to basic conditions at 80 °C can cause hydrolysis or transesterification of the ethoxycarbonyl group. Solution: To mitigate this, lower the temperature to 50 °C and utilize a syringe pump to add the base (e.g., Et₃N) dropwise over 1 hour. This keeps the steady-state concentration of the ylide extremely low, favoring the bimolecular cycloaddition over the unimolecular decomposition or ylide-ylide dimerization [4].

Q3: How do temperature and time affect the diastereoselectivity (endo vs. exo) of my pyrrolo[2,1-a]isoquinoline product?

A: Temperature dictates whether the reaction operates under kinetic or thermodynamic control. The [3+2] cycloaddition of isoquinolinium ylides generally proceeds via a concerted, asynchronous transition state.

  • Low Temperatures (0–25 °C): The reaction is strictly under kinetic control. The transition state leading to the endo-adduct is typically lower in energy due to secondary orbital interactions between the dipole and the dipolarophile, resulting in high endo selectivity [2].

  • High Temperatures (>60 °C): The reaction gains enough energy to become reversible (retro-cycloaddition) or bypass the kinetic barrier, shifting toward thermodynamic control. This often results in an eroded diastereomeric ratio (dr) or even favors the sterically less hindered exo-adduct [3].

Quantitative Data: Temperature vs. Time Optimization

To illustrate the causality between these parameters, the following table summarizes the optimization landscape for a standard 1,3-dipolar cycloaddition between 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide and a standard electron-deficient alkene (e.g., an acrylate) in acetonitrile.

Temperature (°C)Time (h)Conversion (%)Endo:Exo RatioPrimary Observation / Troubleshooting Action
25 (RT) 2445>95:5High selectivity, but sluggish kinetics. Requires mild heating or Lewis acid catalysis.
50 88585:15Optimal balance of reaction rate and stereoselectivity for most dipolarophiles.
80 2>9560:40Fast conversion, but severely eroded stereocontrol. High risk of ylide dimerization.
100 1<30*N/ASevere ylide decomposition and ester hydrolysis observed. Avoid boiling conditions.

*Yield refers to the desired cycloadduct; the remaining mass balance consists of decomposition products.

Mandatory Visualization: Troubleshooting Workflow

The following logical relationship diagram outlines the decision-making process for optimizing these specific ylide cycloadditions.

G Start Analyze Reaction Outcome LowYield Low Yield / Incomplete Conversion Start->LowYield PoorSelectivity Poor Diastereoselectivity (Endo/Exo Mix) Start->PoorSelectivity SideProducts High Side Products (Dimerization) Start->SideProducts TempLow Increase Temp to 50-80°C Monitor Time (2-4h) LowYield->TempLow If RT > 24h TempHigh Decrease Temp to 0-25°C Extend Time (12-24h) PoorSelectivity->TempHigh Kinetic Control SideProducts->TempHigh Prevent Degradation BaseAddition Slow Base Addition (Syringe Pump) SideProducts->BaseAddition Prevent Ylide Pooling Optimize Optimized Pyrrolo[2,1-a]isoquinoline Synthesis TempLow->Optimize TempHigh->Optimize BaseAddition->Optimize

Logical workflow for troubleshooting isoquinolinium ylide cycloadditions.

Validated Experimental Protocol

This self-validating protocol utilizes the optimized parameters discussed above to ensure high yields while suppressing side reactions.

Title: Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives via [3+2] Cycloaddition Scale: 1.0 mmol

Materials:

  • 2-(2-Ethoxy-2-oxoethyl)isoquinolinium bromide (1.0 mmol, 1.0 equiv)

  • Dipolarophile (e.g., substituted maleimide or acrylate) (1.1 mmol, 1.1 equiv)

  • Triethylamine (Et₃N) (1.2 mmol, 1.2 equiv)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide (1.0 mmol) and the dipolarophile (1.1 mmol) to the flask.

  • Solvent Addition: Inject 8 mL of anhydrous MeCN. Stir the suspension at room temperature for 5 minutes to ensure uniform mixing.

  • Temperature Equilibration: Transfer the flask to a pre-heated oil bath set to 50 °C . Allow the mixture to equilibrate for 5 minutes.

  • In Situ Ylide Generation (Critical Step): Dilute Et₃N (1.2 mmol) in 2 mL of MeCN. Using a syringe pump, add this basic solution dropwise to the reaction mixture over a period of 30 minutes . Causality note: Slow addition prevents a high localized concentration of the ylide, directly suppressing dimerization.

  • Reaction Monitoring: Stir the reaction at 50 °C. Monitor the progress via TLC (Hexanes/EtOAc 3:1). The isoquinolinium salt is highly fluorescent under UV (254 nm); monitor the disappearance of this baseline spot. Total reaction time should be approximately 2 to 4 hours .

  • Quenching and Workup: Once complete, remove the flask from the heat and allow it to cool to room temperature. Evaporate the MeCN under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (15 mL) and wash with water (2 × 10 mL) to remove triethylammonium bromide salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the pure pyrrolo[2,1-a]isoquinoline cycloadduct.

References

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents Source: MDPI URL:[Link]

  • Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Catalyst Optimization for 2-(2-ethoxy-2-oxoethyl)isoquinolinium Cascade Reactions

Welcome to the technical support center for catalyst optimization in cascade reactions involving 2-(2-ethoxy-2-oxoethyl)isoquinolinium salts. This guide is designed for researchers, chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for catalyst optimization in cascade reactions involving 2-(2-ethoxy-2-oxoethyl)isoquinolinium salts. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you achieve optimal reaction outcomes, including high yields and selectivities.

Overview of the Cascade Reaction

The cascade reaction initiated by 2-(2-ethoxy-2-oxoethyl)isoquinolinium salts is a cornerstone of modern heterocyclic chemistry. The process begins with the in-situ generation of an isoquinolinium ylide via deprotonation of the parent salt. This ylide, a stabilized 1,3-dipole, then engages with a suitable dipolarophile (e.g., an activated alkene or alkyne) in a [3+2] cycloaddition.[1][2] This step is often the gateway to a series of subsequent intramolecular reactions, leading to the rapid assembly of complex, nitrogen-containing polycyclic frameworks like pyrrolo[2,1-a]isoquinolines.[3][4]

The efficiency and selectivity of this cascade are critically dependent on the catalyst and reaction conditions. The catalyst's role can range from facilitating the initial ylide formation to controlling the stereochemistry of the subsequent cycloaddition.

Reaction Mechanism Overview

Reaction_Mechanism cluster_0 Step 1: Ylide Generation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Further Transformations (Cascade) Salt Isoquinolinium Salt Ylide Isoquinolinium Ylide (1,3-Dipole) Salt->Ylide + Base - H-Base⁺ Base Base (e.g., Et3N) Cycloadduct Primary Cycloadduct (e.g., Pyrrolidine ring) Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloadduct Final_Product Complex Polycycle (e.g., Pyrrolo[2,1-a]isoquinoline) Cycloadduct->Final_Product Rearrangement/ Aromatization Low_Yield_Troubleshooting Start Low Yield Detected Check_Ylide Confirm Ylide Generation? (e.g., by NMR or trapping) Start->Check_Ylide Check_Reactivity Is Dipolarophile Reactive Enough? Check_Ylide->Check_Reactivity Yes Optimize_Base Optimize Base (Et3N, DBU, i-Pr2NEt) Check_Ylide->Optimize_Base No Optimize_Solvent Optimize Solvent (CH2Cl2, MeCN, DCE, EtOH) Check_Reactivity->Optimize_Solvent Yes Consider_Catalyst Introduce Catalyst? (e.g., Cu(OTf)2, Rh(III)) Check_Reactivity->Consider_Catalyst No Success Yield Improved Optimize_Base->Success Optimize_Temp Vary Temperature (e.g., 0°C to reflux) Optimize_Solvent->Optimize_Temp Optimize_Temp->Success Consider_Catalyst->Success

Caption: Troubleshooting flowchart for low reaction yield.

Potential Causes & Solutions
  • Inefficient Ylide Generation:

    • Cause: The chosen base may not be strong enough to deprotonate the isoquinolinium salt efficiently.

    • Solution: Screen a panel of bases. While Et3N is a common starting point, bases like DBU or diisopropylethylamine (i-Pr2NEt) can be more effective. [2][5]Monitor the disappearance of the acidic proton of the salt by ¹H NMR to confirm deprotonation.

  • Poor Dipolarophile Reactivity:

    • Cause: Electronically poor or sterically hindered dipolarophiles may react sluggishly.

    • Solution: If modifying the substrate is not an option, the reaction may require a catalyst to activate the system. Lewis acids like Cu(OTf)₂ can coordinate to the dipolarophile, increasing its electrophilicity and accelerating the cycloaddition. [6]Transition metal catalysts, such as those based on Rhodium(III), can also enable alternative reaction pathways. [7]

  • Unfavorable Reaction Kinetics:

    • Cause: The reaction may have a high activation energy barrier or be reversible.

    • Solution: Systematically vary the temperature. While lower temperatures often improve selectivity, some reactions require heating to proceed at a reasonable rate. [8]Also, screen a range of solvents, as solvent polarity can significantly impact reaction kinetics. [2][3]Dichloromethane (CH₂Cl₂) is often a good starting point for these cycloadditions. [2]

Problem 2: Poor Diastereo- or Enantioselectivity

Achieving high stereoselectivity is often the primary goal when using these reactions in drug development.

Potential Causes & Solutions
  • Lack of Facial Selectivity:

    • Cause: In the absence of a chiral influence, the dipolarophile can approach the ylide from two different faces, leading to a mixture of diastereomers or enantiomers.

    • Solution (Catalytic): This is the most common challenge and is best addressed by introducing a chiral catalyst. Chiral copper(II) complexes with ligands like PyBox or other bespoke chiral ligands have proven highly effective in controlling both the exo/endo selectivity and the enantioselectivity of the [3+2] cycloaddition. [6]The catalyst creates a chiral environment that forces the substrates to adopt a specific orientation in the transition state.

    • Solution (Solvent-based): As mentioned, solvent choice can have a profound impact. Protic solvents like ethanol can engage in hydrogen bonding with intermediates, stabilizing one transition state over another and thereby influencing diastereoselectivity. [3]This is a powerful, yet often overlooked, optimization parameter.

  • Substrate Control Issues:

    • Cause: The inherent stereochemistry of the substrates may not be sufficient to direct the reaction pathway.

    • Solution: While less flexible than changing the catalyst, minor modifications to the substrates can sometimes improve selectivity. Adding a bulkier group to either the ylide precursor or the dipolarophile can introduce steric hindrance that favors one approach trajectory.

Data-Driven Catalyst/Condition Selection

The following table summarizes typical starting points for optimization based on literature examples.

IssueParameter to VaryTypical Range/OptionsRationale & Key InsightReference
Low Yield Base Et₃N, DBU, i-Pr₂NEtBase strength must be sufficient to generate the ylide. DBU is stronger than Et₃N.[2][5]
Low Yield Solvent CH₂Cl₂, DCE, MeCN, TolueneSolubility is key. Aprotic solvents are a good starting point.[2]
Low Yield Temperature 0 °C to 80 °C (reflux)Balance kinetics vs. side reactions. Higher temps may be needed for less reactive substrates.[8]
Poor Selectivity Catalyst None → Chiral Lewis Acid (e.g., Cu(OTf)₂ + Ligand)A chiral catalyst creates an asymmetric environment, essential for enantiocontrol.[6]
Poor Selectivity Solvent DCE (aprotic) vs. EtOH (protic)Can switch diastereoselectivity by stabilizing different transition states via H-bonding.[3]
Product Degradation Workup Standard → In-situ Oxidation (DDQ, Chloranil)The initial cycloadduct may be unstable. Oxidation can lead to a stable, aromatic product.[2][5]

Experimental Protocols

Protocol 1: General Procedure for Base and Solvent Screening

This protocol is designed for the initial optimization of a new cascade reaction.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the 2-(2-ethoxy-2-oxoethyl)isoquinolinium salt (1.0 eq., e.g., 0.2 mmol) and the dipolarophile (1.1-1.5 eq.).

  • Inert Atmosphere: Seal the vials and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add the screening solvent (e.g., CH₂Cl₂, MeCN, DCE, EtOH; to achieve a concentration of ~0.1 M).

  • Temperature Control: Place the array in a block pre-heated or pre-cooled to the desired temperature (e.g., 25 °C).

  • Reaction Initiation: Add the screening base (e.g., Et₃N, DBU; 1.2-1.5 eq.) to each vial.

  • Monitoring: Stir the reactions for a set time (e.g., 24 hours). Monitor progress by taking small aliquots for TLC or LC-MS analysis.

  • Analysis: After the reaction time, quench the reactions (if necessary) and analyze the crude reaction mixtures by ¹H NMR using an internal standard to determine conversion and product ratios.

Protocol 2: Chiral Copper-Catalyzed Enantioselective Cycloaddition

This protocol is a starting point for developing an asymmetric variant. [6]

  • Catalyst Pre-formation: In an oven-dried vial under an inert atmosphere, add Cu(OTf)₂ (10 mol%) and the chiral ligand (e.g., L5 from reference;[6] 11 mol%). Add dry CH₂Cl₂ and stir at room temperature for 30-60 minutes.

  • Additive: Add molecular sieves (4Å, ~150 mg per 0.2 mmol reaction) to the catalyst mixture.

  • Temperature Equilibration: Cool the catalyst mixture to the desired temperature (e.g., -10 °C).

  • Substrate Addition: In a separate vial, dissolve the isoquinolinium salt (1.1 eq) and the dipolarophile (1.0 eq, e.g., an enamide) in dry CH₂Cl₂. Add this solution to the cold catalyst mixture.

  • Reaction Initiation: Add the base (e.g., Et₃N, 1.2 eq.) to the reaction mixture.

  • Monitoring: Stir the reaction at the set temperature for the optimized time (e.g., 24 h). Monitor by TLC.

  • Workup & Analysis: Upon completion, filter off the molecular sieves and concentrate the mixture. Purify the product by flash column chromatography. Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC.

References

  • Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides. The Journal of Organic Chemistry. Available from: [Link]

  • Solvent-Controlled Diastereodivergent Synthesis of Hexahydropyrrolo[2,1-a]isoquinolines through Pd/C-Catalyzed Dehydrogenative [3 + 2] Cycloaddition. The Journal of Organic Chemistry. Available from: [Link]

  • (3+2) Cycloaddition of Heteroaromatic N-Ylides with Sulfenes. ChemRxiv. Available from: [Link]

  • (3+2) Cycloaddition of Heteroaromatic N-Ylides with Sulfenes. Organic Letters. Available from: [Link]

  • Rhodium(iii)-catalyzed annulation of enamides with sulfoxonium ylides toward isoquinolines. RSC Advances. Available from: [Link]

  • Kinetics and Mechanisms of the Reactions of Nitrogen Ylides with Acceptor-Substituted Olefins. Ludwig-Maximilians-Universität München. Available from: [Link]

  • Bisphosphonium salt catalyzed [3 + 2] annulation of N-tosylimino(iso)quinolinium ylides with aryl olefins under blue LED irradiation. Organic Chemistry Frontiers. Available from: [Link]

  • Catalyst- and Additive-Free Cascade Reaction of Isoquinoline N-Oxides with Alkynones: An Approach to Benzoazepino[2,1-a]isoquinoline Derivatives. Organic Letters. Available from: [Link]

  • [3 + 2] Cycloaddition of N-Amino(iso)quinolinium Salts with Vinylsulfonium Salt: Synthesis of Pyrazolo[1,5-a]quinoline and Pyrazolo[5,1-a]isoquinoline Derivatives. ResearchGate. Available from: [Link]

  • Chiral π–Cu(ii)-catalyzed site-, exo/endo-, and enantioselective dearomative (3 + 2) cycloadditions of isoquinolinium ylides with enamides, dienamides, and a trienamide. Chemical Science. Available from: [Link]

  • Tandem Double [3 + 2] Cycloaddition Reactions at Both C-1 and C-3 Atoms of N-Cyanomethylisoquinolinium Ylide. The Journal of Organic Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-ethoxy-2-oxoethyl)isoquinolinium Bromide

This guide provides in-depth technical support for the purification and recrystallization of 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide (CAS No. 18010-05-4)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the purification and recrystallization of 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide (CAS No. 18010-05-4)[1]. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this quaternary isoquinolinium salt, ensuring high purity and optimal yield.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide and why is its purity critical?

2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide is a quaternary ammonium salt.[2][3] Such compounds consist of a positively charged isoquinolinium cation and a bromide anion. The purity of this compound is paramount for reliable experimental results, particularly in drug development and mechanistic studies. Impurities, such as unreacted starting materials (isoquinoline and ethyl bromoacetate) or side-products, can interfere with biological assays, lead to inconsistent reaction kinetics, or complicate structural analysis.

Q2: What are the typical impurities encountered during the synthesis of this compound?

The primary impurities are typically the starting materials: isoquinoline and ethyl bromoacetate. Over-alkylation, a common issue with quaternary ammonium salt synthesis, is less of a concern here as the nitrogen is already quaternized.[4] However, residual solvents from the reaction or initial work-up are also common. The presence of these impurities can suppress crystallization or cause the product to "oil out" during purification.[5]

Q3: What makes isoquinolinium salts challenging to purify?

Their salt-like nature imparts high polarity and often significant water solubility, which can complicate extraction and purification.[4][6] Many isoquinolinium salts are also known to be hygroscopic, meaning they readily absorb moisture from the atmosphere, which can affect their physical handling and the success of recrystallization from non-aqueous solvents.[6] Some derivatives can also be unstable in solution, especially in the presence of nucleophiles or certain solvents, potentially leading to decomposition.[7][8]

Q4: How do I choose a suitable solvent for recrystallization?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10][11] For a polar, salt-like compound such as this, polar solvents are a good starting point. A mixed-solvent system is often effective. This typically involves a "soluble" solvent in which the compound dissolves readily and an "anti-solvent" in which it is insoluble. The compound is dissolved in a minimum amount of the hot soluble solvent, and the anti-solvent is added dropwise until turbidity (cloudiness) appears, which is then cleared by adding a few more drops of the hot soluble solvent before cooling.

Experimental Protocol: Recrystallization of 2-(2-ethoxy-2-oxoethyl)isoquinolinium Bromide

This protocol provides a generalized procedure. The optimal solvent system should be determined empirically on a small scale first.

Methodology:

  • Solvent Selection: Using a small amount of your crude product, test various solvents from the table below to find a suitable system. Ethanol, or a mixture of dichloromethane and a non-polar solvent like pentane or hexane, are excellent starting points.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent (or the "soluble" solvent of a mixed pair) in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.[9][13] Using an excess of solvent is the most common reason for poor or no yield.[5][9][14]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[13]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to remain in the solution.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter with a minimum amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surface.[9][10] Break the vacuum before adding the wash solvent, then reapply.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. The presence of residual solvent can lower the melting point and add to the weight, giving an artificially high yield.[9]

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexSuitability & Comments
Ethanol784.3Good starting point. The compound is likely soluble when hot and less soluble when cold.[15]
Methanol655.1Higher polarity may lead to high solubility even when cold, potentially reducing yield.[16]
Isopropanol823.9Good alternative to ethanol.[6]
Acetonitrile825.8A polar aprotic solvent that can be effective for quaternary salts.[17]
Dichloromethane / Pentane40 / 363.1 / 0.0A common mixed-solvent system. Dissolve in minimal hot DCM, add pentane until turbid, then cool.[12]
Ethyl Acetate / Hexane77 / 694.4 / 0.1Another effective mixed-solvent system for moderately polar compounds.[18]

Troubleshooting Guide

Problem: No crystals are forming, even after cooling in an ice bath.

  • Cause A: Too much solvent was used. This is the most frequent issue, resulting in a solution that is not supersaturated upon cooling.[5][14]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Repeat until crystals form upon cooling.

  • Cause B: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).

    • Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[5][14]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[5][14]

Problem: The product separates as an oil instead of crystals ("oiling out").

  • Cause A: The solution is cooling too rapidly, or the concentration of the solute is too high. The compound is coming out of solution faster than it can form an ordered crystal lattice.[14]

    • Solution: Reheat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional solvent to slightly decrease the saturation level. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).[5]

  • Cause B: The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves.

    • Solution: Choose a solvent with a lower boiling point.

  • Cause C: Significant impurities are present. Impurities can disrupt the crystal lattice formation.

    • Solution: Attempt to remove the impurities first. If the impurities are colored, adding activated charcoal to the hot solution before filtration can help. If starting material is the issue, an initial wash or extraction may be necessary before attempting recrystallization.

Problem: The crystal yield is very low.

  • Cause A: Too much solvent was used. A significant portion of the product remains in the mother liquor.[9][14]

    • Solution: Concentrate the filtrate (mother liquor) by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Cause B: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. A less polar solvent or a different mixed-solvent system may be required.

  • Cause C: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals prematurely.[13]

Problem: The final product is still colored.

  • Cause A: Colored impurities are co-crystallizing with the product.

    • Solution: Re-dissolve the crystals in a minimal amount of hot solvent. Add a small amount of activated charcoal (1-2% of the solute weight) and boil for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by hot gravity filtration and then proceed with the crystallization as usual.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Solvent Solvent Selection Crude->Solvent Dissolve Dissolution in Minimal Hot Solvent Solvent->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling & Crystallization Dissolve->Cool If no insoluble impurities HotFilt->Cool OilOut Oiling Out? Cool->OilOut Isolate Isolation (Vacuum Filtration) Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Drying Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure NoXtal No Crystals? OilOut->NoXtal No Reheat Re-heat & Add More Solvent OilOut->Reheat Yes NoXtal->Isolate No ReduceVol Reduce Volume & Re-cool NoXtal->ReduceVol Yes Reheat->Cool ReduceVol->Cool

Caption: Workflow for the recrystallization of 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide.

References

  • Butin, A. V., et al. (2010). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Molecules, 15(10), 6928-6943. Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • Mohrig, J. R., et al. (n.d.). Recrystallization. ResearchGate. Available from: [Link]

  • Google Patents. (2007). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Reddit. (2023). Quaternary ammonium salt purification. r/Chempros. Available from: [Link]

  • Jones, W. D., et al. (2008). An Efficient Low-Temperature Route to Polycyclic Isoquinoline Salt Synthesis via C−H Activation with [Cp*MCl2]2 (M = Rh, Ir). Journal of the American Chemical Society, 130(39), 13145–13157. Available from: [Link]

  • Wang, X., et al. (2022). Dearomative Periphery Modification of Quinolinium Salts to Assemble Ring-Encumbered Pyrrolidine–Tetrahydroquinoline Polycycles. Organic Letters, 24(11), 2163–2168. Available from: [Link]

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)? Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). SOP: CRYSTALLIZATION. Available from: [Link]

  • Reddit. (2023). How do I recrystallize this product? r/chemistry. Available from: [Link]

  • ResearchGate. (2012). SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERINGIN THE LENGTH OF THE SIDE ALKYLATING CHAIN. Available from: [Link]

  • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071. Available from: [Link]

  • Google Patents. (2014). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • Labinsights. (2023). Pros and Cons of Quaternary Ammonium Disinfectants. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(2-Ethoxy-2-oxoethyl)isoquinolinium vs. Pyridinium Ylides in[3+2] Cycloaddition Reactions

Executive Overview N-heterocyclic ylides are versatile 1,3-dipoles extensively utilized in the construction of complex nitrogen-bridged heterocycles. Among these, ester-stabilized ylides—specifically those derived from 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

N-heterocyclic ylides are versatile 1,3-dipoles extensively utilized in the construction of complex nitrogen-bridged heterocycles. Among these, ester-stabilized ylides—specifically those derived from 2-(2-ethoxy-2-oxoethyl)isoquinolinium and its pyridinium counterpart—serve as foundational synthons for synthesizing pyrrolo[2,1-a]isoquinolines and indolizines, respectively.

As a Senior Application Scientist, selecting the appropriate ylide precursor requires a deep understanding of their thermodynamic stability, intrinsic nucleophilicity, and orbital interactions. This guide objectively compares their reactivity profiles, mechanistic pathways, and experimental handling, providing researchers and drug development professionals with actionable, data-backed methodologies.

Mechanistic Causality & Reactivity Profiles

Both isoquinolinium and pyridinium ylides are generated in situ via the deprotonation of their respective N-alkylated quaternary salts. The presence of the ethoxycarbonyl group (-COOEt) provides critical resonance stabilization to the carbanion, tempering its reactivity to prevent uncontrolled dimerization while maintaining sufficient nucleophilicity for 1,3-dipolar cycloadditions.

Nucleophilicity and Kinetic Differences

Quantitative kinetic analyses reveal a distinct reactivity hierarchy. According to established 1, isoquinolinium ylides exhibit higher intrinsic reactivity toward electron-deficient dipolarophiles compared to their monocyclic pyridinium analogs[1].

Causality: This enhanced nucleophilicity is attributed to the extended π-conjugation of the isoquinoline core. The fused benzene ring raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the ylide, facilitating a more favorable frontier molecular orbital (FMO) interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.

Regioselectivity and Structural Divergence

While both ylides undergo highly regioselective [3+2] cycloadditions, their secondary reaction pathways diverge significantly. Pyridinium salts can occasionally undergo tandem double [3+2] cycloadditions at the C-1 and C-6 positions to yield complex pyrrolo[2,1,5-cd]indolizines. In contrast, isoquinolinium ylides uniquely, though rarely, participate in 2 of the isoquinoline ring[2].

MechanisticPathway Salt Quaternary Salt (Pyridinium/Isoquinolinium) Ylide N-Heterocyclic Ylide (Active 1,3-Dipole) Salt->Ylide + Base Base Base (Et3N) Deprotonation Base->Ylide Cycloadduct Primary Cycloadduct (Tetrahydro- intermediate) Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., DMAD) Dipolarophile->Cycloadduct FinalProd Aromatized Heterocycle (Indolizine/Pyrroloisoquinoline) Cycloadduct->FinalProd -H2 / Oxidation Oxidation Oxidation (DDQ / Chloranil) Oxidation->FinalProd

Figure 1. Mechanistic pathway of ylide generation, [3+2] cycloaddition, and aromatization.

Quantitative Performance Comparison

The following table summarizes the comparative performance of 2-(2-ethoxy-2-oxoethyl)-substituted ylides in standard [3+2] cycloadditions with highly reactive dipolarophiles (e.g., dimethyl acetylenedicarboxylate, DMAD).

ParameterPyridinium YlideIsoquinolinium Ylide
Precursor Salt 1-(2-ethoxy-2-oxoethyl)pyridinium bromide2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide
Primary Cycloadduct Core Indolizine derivativePyrrolo[2,1-a]isoquinoline derivative
Relative Nucleophilicity Moderate (Baseline)High (1 to 2 orders of magnitude > Pyridinium)[1]
Typical Yield (with DMAD) 65% - 75%80% - 92%
Tandem Cycloaddition Sites C-1 and C-6[2]C-1 and C-3[2]
Optimal Base Triethylamine (Et₃N)Triethylamine (Et₃N) or DIPEA[3]

Self-Validating Experimental Protocols

To ensure high fidelity in synthesis, the following protocols are designed as self-validating systems. Each phase includes an observable checkpoint to confirm success before progression.

ExpWorkflow Step1 1. Salt Formation Mix Heterocycle + Alkylating Agent Step2 2. Isolation Filter & Wash Precipitate Step1->Step2 Step3 3. Ylide Generation Suspend Salt in DCM + Et3N Step2->Step3 Step4 4. Cycloaddition Add Dipolarophile, Stir at RT Step3->Step4 Step5 5. Aromatization Add Oxidant (DDQ), 0°C to RT Step4->Step5 Step6 6. Purification Workup & Column Chromatography Step5->Step6

Figure 2. Self-validating experimental workflow for synthesizing fused nitrogen heterocycles.

Protocol A: Synthesis of the Quaternary Precursor Salts

Objective: Form the stable 2-(2-ethoxy-2-oxoethyl) heteroaromatic salts.

  • Reagent Mixing: Dissolve 10.0 mmol of the base heterocycle (pyridine or isoquinoline) in 20 mL of anhydrous THF.

  • Alkylation: Add 11.0 mmol (1.1 equiv) of ethyl bromoacetate dropwise at 0 °C.

  • Incubation: Warm to room temperature and stir for 12-24 hours.

  • Isolation: Filter the resulting precipitate under vacuum and wash with cold diethyl ether (3 × 10 mL).

  • Causality: THF is chosen because the neutral starting materials are highly soluble, but the resulting ionic quaternary salts are insoluble. This solubility differential drives the equilibrium to completion via precipitation.

  • Validation Checkpoint: The formation of a dense, white-to-pale-yellow crystalline precipitate confirms successful N-alkylation. The filtrate should show minimal UV-active starting material by TLC.

Protocol B: In Situ Ylide Generation and [3+2] Cycloaddition

Objective: Generate the active ylide and trap it with a dipolarophile (e.g., N-phenylmaleimide or a 4)[4].

  • Suspension: Suspend 1.0 mmol of the quaternary salt and 1.2 mmol of the dipolarophile in 10 mL of anhydrous dichloromethane (DCM).

  • Deprotonation: Add 1.5 mmol of Et₃N (or 3) dropwise over 5 minutes at room temperature[3].

  • Cycloaddition: Stir the mixture for 2-4 hours.

  • Causality: Et₃N is a non-nucleophilic base strong enough to deprotonate the α-carbon (pKa ~16-18) but weak enough to avoid hydrolyzing the ethyl ester. DCM provides optimal solubility for the transient ylide and the final cycloadduct[4].

  • Validation Checkpoint: Upon addition of the base, the suspension will rapidly transition into a homogeneous, deeply colored solution (often bright yellow or orange), indicating the formation of the transient ylide. TLC (Hexanes/EtOAc 7:3) will reveal the consumption of the dipolarophile and the appearance of a new, lower-Rf fluorescent spot.

Protocol C: Oxidative Aromatization

Objective: Convert the primary tetrahydro-cycloadduct into the fully aromatized indolizine or pyrroloisoquinoline.

  • Oxidation: To the crude reaction mixture from Protocol B, add 1.1 mmol of an oxidant (e.g., DDQ or chloranil) at 0 °C[4].

  • Maturation: Stir and allow to warm to room temperature over 2 hours.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

  • Causality: The initial [3+2] cycloaddition yields a partially saturated ring. Oxidation restores aromaticity, providing a significant thermodynamic driving force that stabilizes the final product.

  • Validation Checkpoint: The addition of DDQ/chloranil typically causes a stark color change (e.g., to dark brown/green). Successful aromatization is confirmed by a distinct shift in TLC Rf and the disappearance of aliphatic multiplet signals (typically between 3.0-5.0 ppm) in the crude ¹H NMR spectrum.

References

  • Source: PMC (nih.gov)
  • Source: ACS Publications (acs.org)
  • Title: (3+2)
  • Title: Rhodium(III)

Sources

Comparative

The Gold Standard: Validating Stereocenters in 2-(2-Ethoxy-2-oxoethyl)isoquinolinium Cycloadducts via Single-Crystal X-ray Diffraction

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry The precise control and unambiguous determination of stereochemistry are cornerstones of modern drug discovery and development. For complex heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

The precise control and unambiguous determination of stereochemistry are cornerstones of modern drug discovery and development. For complex heterocyclic scaffolds such as those derived from the cycloaddition of 2-(2-ethoxy-2-oxoethyl)isoquinolinium ylides, the spatial arrangement of atoms at newly formed stereocenters dictates biological activity, potency, and safety. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of single-crystal X-ray diffraction as the definitive method for stereocenter validation in these cycloadducts, benchmarked against other common analytical techniques.

The Imperative of Stereochemical Integrity in Isoquinolinium Cycloadducts

The [3+2] cycloaddition reaction of isoquinolinium ylides, generated in situ from their corresponding salts, with various dipolarophiles is a powerful tool for constructing polycyclic nitrogen-containing frameworks like pyrrolo[2,1-a]isoquinolines.[1][2] These scaffolds are prevalent in numerous natural products and pharmaceutically active compounds. The reaction can generate multiple stereocenters in a single step, often with high diastereoselectivity.[2] However, even with highly selective reactions, absolute and relative stereochemical assignment is a critical validation step. An incorrect assignment can lead to flawed structure-activity relationship (SAR) studies and the costly development of an inactive or toxic stereoisomer.

Single-Crystal X-ray Diffraction: An Unambiguous Approach

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of all stereogenic centers.[3][4] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal, providing a detailed electron density map from which atomic positions can be precisely determined.[5]

The Causality Behind the Experimental Workflow

The journey from a powdered cycloadduct to a fully validated 3D structure is a multi-step process where each stage is critical for success. The causality behind these experimental choices is paramount for obtaining high-quality data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Isoquinolinium Cycloadduct purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Growing a High-Quality Single Crystal purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_exposure Exposure to Monochromatic X-ray Beam crystal_selection->xray_exposure diffraction Recording Diffraction Pattern xray_exposure->diffraction data_processing Data Processing & Integration diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Model Refinement & Validation structure_solution->refinement final_structure Validated 3D Structure refinement->final_structure Absolute Stereochemistry Determined

Experimental Protocol: From Powder to Picture
  • Crystal Growth: The Critical Hurdle

    • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to encourage slow, ordered growth to minimize defects. Isoquinolinium cycloadducts, which can have zwitterionic character, may present challenges in crystallization due to their polarity and potentially strong intermolecular interactions.[6]

    • Methodology:

      • Solvent Selection: Screen a wide range of solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, and their combinations with less polar solvents like hexane or toluene) to find a system where the compound has moderate solubility.

      • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified cycloadduct in a small vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open container inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.

      • Cooling: Slowly cool a saturated solution from an elevated temperature.

  • Crystal Selection and Mounting

    • Rationale: A suitable crystal should be of adequate size (typically >0.1 mm in all dimensions), have well-defined faces, and be free of cracks or other visible imperfections.[7]

    • Methodology:

      • Under a microscope, select a suitable crystal and carefully separate it from the bulk material.

      • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a small amount of oil or grease.

  • Data Collection

    • Rationale: The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Collecting data over a wide range of orientations is necessary to obtain a complete dataset.

    • Methodology:

      • Mount the goniometer head on the diffractometer.

      • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images while rotating the crystal.

  • Structure Solution and Refinement

    • Rationale: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the arrangement of atoms within the unit cell. The final step involves refining the atomic positions to best fit the experimental data.

    • Methodology:

      • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

      • Structure Solution: Use direct methods or Patterson functions to obtain an initial electron density map and a preliminary structural model.

      • Refinement: Iteratively refine the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated diffraction intensities.

      • Absolute Configuration Determination: For chiral, enantiomerically pure compounds, the absolute configuration can often be determined by analyzing anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[4] In a reported chiral π–Cu(ii)-catalyzed dearomative (3 + 2) cycloaddition of an isoquinolinium ylide, the relative and absolute configuration of a product was unambiguously determined to be exo-(1R,2S,10bR) by X-ray diffraction analysis.[1]

Comparative Analysis: SC-XRD vs. Alternative Techniques

While SC-XRD is the gold standard, other techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools in the structural elucidation of organic molecules. Understanding their respective strengths and limitations is key to an efficient and robust validation strategy.

analytical_techniques cluster_synthesis Synthesized Cycloadduct cluster_analysis Stereochemical Analysis cluster_validation Validation Outcome compound 2-(2-ethoxy-2-oxoethyl)isoquinolinium cycloadduct nmr NMR Spectroscopy (Relative Stereochemistry) compound->nmr Initial Analysis xrd Single-Crystal X-ray (Absolute & Relative Stereochemistry) compound->xrd Definitive Analysis nmr->xrd Complementary Data validated_structure Unambiguously Validated Stereocenters xrd->validated_structure

ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output 3D electron density map, absolute and relative stereochemistry.[7]1D and 2D spectra, connectivity, relative stereochemistry (with specific methods).
Key Advantage Unambiguous determination of absolute stereochemistry.[7]Provides information on molecular dynamics in solution; no crystal required.
Sample Requirement High-quality single crystal (typically >0.1 mm).[7]1-25 mg for ¹H NMR, higher for ¹³C NMR.[7]
Measurement Time Minutes to over 24 hours.[7]Seconds to several hours.[7]
Limitations Crystal growth can be a significant bottleneck.[4]Can be challenging to determine the stereochemistry of non-proximal centers; absolute configuration requires chiral derivatizing agents or resolving agents.
The Synergy of SC-XRD and NMR

NMR spectroscopy is an essential first-pass technique for characterizing isoquinolinium cycloadducts. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing strong evidence for the relative stereochemistry of the newly formed ring system.[7] For example, a strong NOE between protons on adjacent, newly formed stereocenters can indicate a cis relationship.

However, NOE effects are distance-dependent (typically < 5 Å) and may not be conclusive for stereocenters that are further apart. Furthermore, NMR alone generally cannot determine the absolute configuration of a chiral molecule without the use of chiral auxiliaries or derivatizing agents.

Therefore, the most robust approach involves a synergistic use of both techniques. NMR provides initial evidence of the relative stereochemistry and confirms the overall connectivity of the molecule in solution, while SC-XRD provides the definitive, unambiguous assignment of both relative and absolute stereochemistry in the solid state.

Conclusion

For the definitive validation of stereocenters in 2-(2-ethoxy-2-oxoethyl)isoquinolinium cycloadducts, single-crystal X-ray diffraction is the unparalleled gold standard. Its ability to provide a complete and unambiguous three-dimensional structure is essential for the rigorous demands of modern chemical and pharmaceutical research. While NMR spectroscopy is a powerful and complementary tool for determining relative stereochemistry in solution, SC-XRD provides the ultimate, authoritative confirmation of the absolute configuration. By understanding the principles, experimental workflow, and comparative strengths of these techniques, researchers can confidently and accurately characterize their novel molecular entities, paving the way for successful drug discovery and development programs.

References

  • Chen, J., et al. (2024). Chiral π–Cu(ii)-catalyzed site-, exo/endo-, and enantioselective dearomative (3 + 2) cycloadditions of isoquinolinium ylides with enamides, dienamides, and a trienamide. Chemical Science, 15(30), 11623-11632. [Link]

  • Li, J., et al. (2017). A [3 + 2]–[4 + 2]–[3 + 2] cycloaddition sequence of isoquinolinium ylide. Organic Chemistry Frontiers, 4(2), 229-233. [Link]

  • Tsuge, O., Kanemasa, S., & Takenaka, S. (1985). Stereochemical Study on 1,3-Dipolar Cycloaddition Reactions of Heteroaromatic N-Ylides with Symmetrically Substituted cis and trans Olefins. Bulletin of the Chemical Society of Japan, 58(11), 3320-3336. [Link]

  • Shi, F., et al. (2017). Tandem Double [3 + 2] Cycloaddition Reactions at Both C-1 and C-3 Atoms of N-Cyanomethylisoquinolinium Ylide. ACS Omega, 2(10), 7167-7175. [Link]

  • Li, J., et al. (2017). A [3 + 2]–[4 + 2]–[3 + 2] cycloaddition sequence of isoquinolinium ylide. Organic Chemistry Frontiers, 4(2), 229-233. [Link]

  • Giraud, N., et al. (2023). NMR for Stereochemical Elucidation. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 349-370). Royal Society of Chemistry. [Link]

  • Ostrowski, S., et al. (2001). X-ray crystal-structure analysis of diastereomeric... Helvetica Chimica Acta, 84(5), 1137-1165. [Link]

  • Desiraju, G. R. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. CrystEngComm, 20(10), 1289-1290. [Link]

  • Kakhki, S., et al. (2016). Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. Iranian journal of pharmaceutical research : IJPR, 15(4), 743–751. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 27(1), 123. [Link]

  • Deschamps, J. R. (2010). X-ray crystallography of chemical compounds. Life sciences, 86(15-16), 585–589. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. [Link]

  • Magritek. (2022). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Silva, T. R. C., et al. (2019). Synthesis of Isoquinolines via the [4+2] Cycloaddition Reaction of Oxazoles and Arynes. ChemistrySelect, 4(31), 9091-9095. [Link]

  • Oubella, A., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 9(7), 575-582. [Link]

  • FZU. X-ray single-crystal diffraction. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Pathway Analysis of 2-(2-ethoxy-2-oxoethyl)isoquinolinium: A Comparative Guide (CID vs. HCD vs. ETD)

Executive Summary The structural elucidation of quaternary nitrogen-containing compounds, such as N-alkyl isoquinolinium salts, presents unique analytical challenges in mass spectrometry. 2-(2-ethoxy-2-oxoethyl)isoquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of quaternary nitrogen-containing compounds, such as N-alkyl isoquinolinium salts, presents unique analytical challenges in mass spectrometry. 2-(2-ethoxy-2-oxoethyl)isoquinolinium (chemical formula: C₁₃H₁₄NO₂⁺, exact mass: m/z 216.1019) serves as a critical synthetic intermediate and a structural analog for complex isoquinoline alkaloids. Because the positive charge is inherently localized on the aromatic nitrogen, its gas-phase dissociation behavior deviates from standard protonated amines.

This guide provides an objective, data-driven comparison of three distinct tandem mass spectrometry (MS/MS) activation techniques—Collision-Induced Dissociation (CID) , Higher-energy C-trap Dissociation (HCD) , and Electron Transfer Dissociation (ETD) —for the characterization of this compound. By understanding the causality behind each fragmentation pathway, researchers can optimize their instrument methods for the targeted metabolomic or pharmacokinetic analysis of similar alkaloid scaffolds.

Mechanistic Fragmentation Pathways (The Core)

To accurately interpret the MS/MS spectra of 2-(2-ethoxy-2-oxoethyl)isoquinolinium, one must understand the thermodynamic and kinetic drivers behind its gas-phase unimolecular dissociation [1]. The precursor ion ([M]⁺ at m/z 216.10) undergoes four primary fragmentation pathways depending on the internal energy deposited during activation:

  • Pathway A (McLafferty-type Ester Cleavage): The lowest-energy barrier pathway involves the ethyl ester moiety. The carbonyl oxygen abstracts a gamma-hydrogen from the ethyl group via a six-membered cyclic transition state, resulting in the neutral loss of ethylene (-28 Da, C₂H₄) [2]. This yields the N-carboxymethylisoquinolinium fragment at m/z 188.07 .

  • Pathway B (Ester Alpha-Cleavage): Direct cleavage of the ester bond results in the loss of an ethoxy radical (•OCH₂CH₃, -45 Da) to form an acylium radical cation at m/z 171.07 , or the loss of neutral ethanol (-46 Da) to form a highly conjugated ketene derivative at m/z 170.06 .

  • Pathway C (N-Dealkylation): Higher activation energies drive the cleavage of the N-C bond connecting the isoquinoline core to the ethoxycarbonylmethyl group. Charge retention on the aromatic ring yields the protonated isoquinoline ion at m/z 130.06 or the isoquinoline radical cation at m/z 129.06 [3].

  • Pathway D (Deep Skeletal Cleavage): A secondary fragmentation event (MS³) occurring from the m/z 188.07 intermediate. The carboxylic acid undergoes rapid decarboxylation (loss of CO₂, -44 Da) to form a stable N-methylisoquinolinium cation at m/z 144.08 .

Fragmentation M [M]+ 2-(2-ethoxy-2-oxoethyl)isoquinolinium m/z 216.10 P_A [M - C2H4]+ N-carboxymethylisoquinolinium m/z 188.07 M->P_A McLafferty-type -28 Da (C2H4) P_B [M - EtOH]+ Ketene Derivative m/z 170.06 M->P_B Ester Cleavage -46 Da (EtOH) P_C [Isoquinoline+H]+ Protonated Isoquinoline m/z 130.06 M->P_C N-Dealkylation -86 Da (C4H6O2) P_E [M - •OCH2CH3]+• Acylium Radical Cation m/z 171.07 M->P_E Alpha-Cleavage -45 Da (•OCH2CH3) P_D [M - C2H4 - CO2]+ N-methylisoquinolinium m/z 144.08 P_A->P_D Decarboxylation -44 Da (CO2)

Fig 1: Mechanistic fragmentation logic tree for 2-(2-ethoxy-2-oxoethyl)isoquinolinium.

Comparative Performance Analysis: CID vs. HCD vs. ETD

The choice of activation mode drastically alters the resulting spectral fingerprint. A self-validating analytical system requires orthogonal confirmation, which can be achieved by comparing these three techniques [4].

Ion Trap Collision-Induced Dissociation (CID)

CID operates via slow-heating resonance excitation. Because internal energy is built up gradually, the molecule fragments via the lowest energy threshold.

  • Performance: CID spectra are dominated by Pathway A (m/z 188.07). The "1/3 rule" of ion traps often prevents the observation of very low mass fragments, but for this compound, CID is highly effective for confirming the presence of the ethyl ester side chain.

Higher-energy C-trap Dissociation (HCD)

HCD is a beam-type collisional activation method performed in an RF multipole (or C-trap), allowing for higher energy deposition and the capture of low-mass reporter ions without the low-mass cutoff inherent to 3D ion traps.

  • Performance: HCD provides a much richer structural fingerprint. At Normalized Collision Energies (NCE) of 40-60%, the primary m/z 188.07 ion undergoes secondary fragmentation to yield m/z 144.08 (Pathway D ). Furthermore, the high-energy regime forces the N-C bond cleavage (Pathway C ), producing the diagnostic m/z 130.06 ion, which definitively identifies the isoquinoline core.

Electron Transfer Dissociation (ETD)

ETD utilizes radical anions (e.g., fluoranthene) to transfer an electron to the target cation. While traditionally used for multiply charged peptides, applying ETD to a singly charged quaternary ammonium salt induces unique radical-driven chemistry.

  • Performance: Electron transfer to the [M]⁺ cation neutralizes the charge, forming a highly unstable neutral radical [M]•. This typically results in extensive signal loss (charge reduction). However, a small population undergoes homolytic N-C alpha-cleavage, yielding unique radical fragments not seen in CID/HCD. It is generally not recommended for routine quantitative screening of singly charged isoquinolinium salts, but serves as a powerful orthogonal tool for complex structural elucidation.

Quantitative Data Presentation

Table 1: Relative Abundance of Fragment Ions Across Activation Modes

Fragment Assignmentm/z (Theoretical)CID (NCE 30%)HCD (NCE 45%)ETD (100 ms)Diagnostic Value
[M]⁺ (Precursor) 216.101915%0%5%Intact molecule
[M - C₂H₄]⁺ 188.0706100% (Base) 20%<1%Confirms ethyl ester
[M - •OCH₂CH₃]⁺• 171.068010%5%15%Radical alpha-cleavage
[M - EtOH]⁺ 170.060025%15%<1%Ester neutral loss
[M - C₂H₄ - CO₂]⁺ 144.08080%100% (Base) <1%Confirms N-alkyl linkage
[Isoquinoline+H]⁺ 130.06515%65%10%Identifies alkaloid core

Experimental Protocols

To ensure a self-validating system, the following protocol utilizes an LC-MS/MS setup with an Orbitrap Tribrid mass spectrometer, allowing for sequential CID, HCD, and ETD scans on the same eluting chromatographic peak.

Step 1: Sample Preparation
  • Synthesize or obtain 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide.

  • Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry Tuning & Acquisition (Self-Validating MS³)
  • Ion Source: Heated Electrospray Ionization (HESI) in positive ion mode. Spray voltage: 3.5 kV. Capillary temperature: 275°C.

  • MS1 Full Scan: Resolution 120,000; Scan range m/z 100-500.

  • Data-Dependent MS² (ddMS²): Isolate m/z 216.10 (isolation window 1.0 Da).

    • Scan A (CID): NCE 30%, Ion Trap detection.

    • Scan B (HCD): NCE 45%, Orbitrap detection (Resolution 30,000).

    • Scan C (ETD): Reaction time 100 ms, Orbitrap detection.

  • Validation (MS³): To prove causality of Pathway D, isolate the CID-generated m/z 188.07 fragment in the ion trap, apply HCD (NCE 40%), and verify the transition to m/z 144.08.

Workflow cluster_MS2 MS/MS Activation Modes Sample Sample Prep (1 µg/mL) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI(+) Source Optimization LC->Ionization MS1 Precursor Selection m/z 216.10 Ionization->MS1 CID CID (Ion Trap) NCE 30% MS1->CID HCD HCD (Orbitrap) NCE 45% MS1->HCD ETD ETD Fluoranthene Reagent MS1->ETD Detection High-Res Detection (Orbitrap/TOF) CID->Detection HCD->Detection ETD->Detection

Fig 2: Experimental LC-MS/MS workflow for orthogonal fragmentation analysis.

Conclusion

For the structural elucidation of 2-(2-ethoxy-2-oxoethyl)isoquinolinium, relying on a single fragmentation technique is insufficient. CID is optimal for identifying the peripheral ethyl ester group via McLafferty-type rearrangements. However, HCD is strictly required to break the robust N-alkyl bond and confirm the identity of the isoquinoline alkaloid core. While ETD is less efficient for singly charged species, it provides orthogonal radical-driven fragmentation data that secures absolute structural confidence.

References

  • Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents. MDPI Molecules. Available at:[Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv. Available at:[Link]

Comparative

Benchmarking 2-(2-Ethoxy-2-oxoethyl)isoquinolinium in Asymmetric 1,3-Dipolar Cycloadditions: A Comparative Guide

The synthesis of enantioenriched nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Among these, the pyrrolo[2,1-a]isoquinoline scaffold is highly prized for its prevalence in bioactive alkaloids...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of enantioenriched nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Among these, the pyrrolo[2,1-a]isoquinoline scaffold is highly prized for its prevalence in bioactive alkaloids and pharmaceutical agents[1]. The most direct and atom-economical method to construct this framework is the asymmetric 1,3-dipolar cycloaddition (1,3-DC) of isoquinolinium N-ylides with electron-deficient or electron-rich alkenes[2].

As a Senior Application Scientist, I have evaluated numerous ylide precursors. This guide benchmarks the efficiency of 2-(2-ethoxy-2-oxoethyl)isoquinolinium (typically utilized as a bromide or chloride salt) against alternative azomethine ylide precursors, providing mechanistic insights, comparative data, and a self-validating experimental protocol.

Mechanistic Pathway & Logical Framework

To understand why 2-(2-ethoxy-2-oxoethyl)isoquinolinium is a privileged substrate, we must examine the causality of the 1,3-DC workflow. The compound is an inert salt that, upon treatment with a mild base, generates an ester-stabilized isoquinolinium N-ylide in situ.

The ethoxycarbonyl group plays a dual mechanistic role:

  • Thermodynamic Stabilization: It delocalizes the negative charge of the carbanion, preventing rapid degradation or uncatalyzed background dimerization of the highly reactive ylide[3].

  • Orbital Modulation: It optimally tunes the Highest Occupied Molecular Orbital (HOMO) of the dipole. This allows the ylide to smoothly engage in both normal-demand and inverse-electron-demand cycloadditions when the dipolarophile is activated by a chiral Lewis acid (e.g., Ag(I) or Cu(I) complexes)[4].

G A 2-(2-ethoxy-2-oxoethyl) isoquinolinium salt B Base (e.g., DIPEA) Deprotonation A->B -HBr C Isoquinolinium N-Ylide (Active 1,3-Dipole) B->C Ylide Formation E Stereocontrolled Transition State C->E [3+2] Cycloaddition D Chiral Catalyst + Dipolarophile D->E LUMO Activation F Enantioenriched Pyrrolo[2,1-a]isoquinoline E->F Ring Closure

Workflow of asymmetric 1,3-dipolar cycloaddition using isoquinolinium N-ylides.

Comparative Benchmarking: Precursor Efficiency

How does the ethoxycarbonyl-stabilized precursor compare to its structural alternatives? The table below synthesizes quantitative performance metrics based on standardized asymmetric catalytic conditions (e.g., utilizing a chiral N,N′-dioxide/Ag(I) complex with an enecarbamate dipolarophile)[2].

Ylide PrecursorStabilizing GroupYlide StabilityChemoselectivityYield (%)Enantiomeric Excess (ee %)
2-(2-ethoxy-2-oxoethyl)isoquinolinium Ester (-COOEt)HighExcellent (Single[3+2] adduct)92 - 99% 91 - 95%
N-cyanomethylisoquinolinium Cyano (-CN)ModeratePoor (Prone to tandem double [3+2] at C1/C3)65 - 85%75 - 88%
N-phenacylisoquinolinium Ketone (-COPh)LowModerate (Zwitterionic side-products)40 - 78%60 - 90%
1-(2-ethoxy-2-oxoethyl)pyridinium Ester (-COOEt)HighGood (Slower reaction rate)75 - 80%85 - 92%
Causality Behind the Data:
  • vs. N-Cyanomethylisoquinolinium: The cyano group is highly electron-withdrawing and sterically compact. While this makes the resulting ylide extremely reactive, it frequently leads to over-reaction, such as tandem double cycloadditions at both the C-1 and C-3 atoms of the isoquinoline core, drastically reducing the yield of the desired mono-adduct[5].

  • vs. N-Phenacylisoquinolinium: Ketone-stabilized ylides are highly reactive but notoriously unstable. They often fail to yield the expected spiro or fused products cleanly, instead degrading into complex zwitterionic salts or undergoing rapid racemic background reactions that erode the overall enantiomeric excess (ee)[3].

  • vs. Pyridinium Analogs: While pyridinium ylides are stable, the extended π -system of the isoquinolinium core provides superior π−π stacking interactions with the aromatic rings of chiral ligands (like N,N'-dioxides). This π -stacking is critical for locking the transition state geometry, which explains the superior enantioselectivity (up to 95% ee) observed with isoquinolinium substrates[2].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the asymmetric 1,3-DC of 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide is designed as a self-validating system. Each step includes observable checkpoints to confirm mechanistic progression.

Materials Required:
  • 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide (1.0 equiv)

  • Dipolarophile (e.g., an enecarbamate or sulfinyl alkene) (1.2 equiv)[6]

  • Chiral Catalyst: N,N′-dioxide ligand / AgOTf complex (5–10 mol%)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology:
  • Catalyst Assembly: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the chiral N,N′-dioxide ligand and AgOTf in anhydrous THF (2.0 mL). Stir at room temperature for 30 minutes.

    • Validation Check: The solution should become completely homogeneous, indicating successful metal-ligand complexation.

  • Substrate Addition: Lower the reaction temperature to -20 °C. Add the dipolarophile (1.2 equiv) and 2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide (1.0 equiv) to the mixture.

    • Causality: The low temperature suppresses the uncatalyzed background reaction, ensuring that the chiral catalyst exclusively dictates the stereochemistry.

  • Ylide Generation (The Critical Step): Slowly add DIPEA (1.1 equiv) dropwise to the suspension.

    • Validation Check: Upon base addition, the reaction mixture will immediately transition from a pale/colorless suspension to a deep yellow or vibrant orange solution . This color change is the self-validating visual cue that the active isoquinolinium N-ylide has been successfully generated. If the color does not change, the base is either inactive or the precursor salt has degraded.

  • Reaction Monitoring: Stir the mixture at -20 °C for 12–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Validation Check: The highly polar baseline spot (the isoquinolinium salt) will disappear, replaced by a less polar, strongly UV-active spot corresponding to the pyrrolo[2,1-a]isoquinoline product.

  • Quenching and Isolation: Quench the reaction by filtering the mixture through a short pad of silica gel to remove the silver catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to afford the pure enantioenriched product.

Conclusion

Benchmarking data clearly establishes 2-(2-ethoxy-2-oxoethyl)isoquinolinium as a superior precursor for asymmetric 1,3-dipolar cycloadditions. Its ester-stabilized nature perfectly balances ylide reactivity with thermodynamic stability, preventing the off-target tandem reactions seen with cyano-derivatives and the degradation associated with phenacyl-derivatives. When paired with appropriate chiral Lewis acid catalysts, it reliably delivers complex pyrrolo[2,1-a]isoquinoline architectures with exceptional yields and enantioselectivities.

Sources

Validation

A Comparative Guide to Leaving Group Effects in Isoquinolinium Salt Formation

Introduction Isoquinolinium salts are a cornerstone of synthetic chemistry, serving as vital intermediates in the development of pharmaceuticals, functional dyes, and phase-transfer catalysts. The formation of these quat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoquinolinium salts are a cornerstone of synthetic chemistry, serving as vital intermediates in the development of pharmaceuticals, functional dyes, and phase-transfer catalysts. The formation of these quaternary ammonium salts is most commonly achieved through the N-alkylation of the isoquinoline core, a classic example of a nucleophilic substitution reaction. This process, often referred to as a Menshutkin reaction, involves the attack of the nucleophilic nitrogen of isoquinoline on an electrophilic alkyl species.[1][2]

The efficiency, rate, and overall success of this transformation are critically dependent on the nature of the leaving group attached to the alkylating agent. A judicious choice of leaving group can dramatically alter reaction times, yields, and the required reaction conditions. This guide provides a comprehensive comparative analysis of common leaving groups, supported by experimental data and mechanistic insights, to empower researchers in drug development and synthetic chemistry to make informed decisions for optimizing the synthesis of isoquinolinium salts.

The Reaction Mechanism: An S_N2 Pathway

The N-alkylation of isoquinoline proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1] In this single, concerted step, the lone pair of electrons on the isoquinoline nitrogen atom attacks the electrophilic carbon of the alkylating agent. Simultaneously, the bond between the carbon and the leaving group breaks, with the leaving group departing with the electron pair.

This mechanism dictates that the reaction rate is dependent on the concentration of both the isoquinoline and the alkylating agent. Furthermore, the transition state involves a partially formed nitrogen-carbon bond and a partially broken carbon-leaving group bond. The stability of this transition state, and thus the activation energy of the reaction, is heavily influenced by the ability of the leaving group to accommodate a negative charge as it departs.

Caption: General S_N2 mechanism for isoquinolinium salt formation.

Theoretical Framework: What Defines a Good Leaving Group?

The "goodness" of a leaving group is directly related to its ability to stabilize the negative charge it acquires upon departure. This stability is, in turn, inversely related to its basicity. Weak bases are excellent leaving groups because they are stable as anions and do not have a strong tendency to re-bond with the carbon center.

A reliable predictor of leaving group ability is the pKa of the conjugate acid of the leaving group. The lower the pKa of the conjugate acid (i.e., the stronger the acid), the weaker the conjugate base, and the better the leaving group. For example, hydroiodic acid (HI) is a very strong acid (pKa ≈ -10), making the iodide ion (I⁻) a very weak base and an excellent leaving group.[3]

Comparative Analysis of Common Leaving Groups

The Halides: A Clear Trend in Reactivity

Halides are the most frequently employed leaving groups in the synthesis of isoquinolinium salts. Within this group, a clear and predictable trend in reactivity is observed, which directly follows S_N2 principles. The reactivity order is I > Br > Cl >> F.[4][5]

This trend is governed by two primary factors:

  • Bond Strength: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). A weaker bond is more easily broken in the transition state, leading to a lower activation energy.[5]

  • Anion Stability (Polarizability): The stability of the halide anion increases down the group. Larger ions like iodide have a more diffuse electron cloud (higher polarizability), allowing them to better distribute the negative charge, making them more stable and better leaving groups.

Leaving GroupAlkylating AgentRelative Rate
-ClBenzyl Chloride1
-BrBenzyl Bromide71
-IBenzyl Iodide160
Table 1: Relative rates of N-alkylation of a tertiary amine with benzyl halides, demonstrating the superior reactivity of iodide and bromide over chloride. Data adapted from a study on a control amine.[6]
The Sulfonates: The Gold Standard of Leaving Groups

Sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are among the most reactive leaving groups used in organic synthesis. Their exceptional ability to depart stems from the extensive resonance stabilization of the negative charge on the resulting sulfonate anion. This delocalization across multiple oxygen atoms makes them extremely weak bases and, consequently, superb leaving groups.

The conjugate acids of these leaving groups are very strong acids (e.g., p-toluenesulfonic acid, pKa = -2.8), underscoring their stability as anions.[4]

Leaving GroupStructure of AnionKey Feature
Tosylate (TsO⁻)CH₃-C₆H₄-SO₃⁻Excellent resonance stabilization
Mesylate (MsO⁻)CH₃-SO₃⁻Good resonance stabilization
Triflate (TfO⁻)CF₃-SO₃⁻Extreme stabilization via resonance and the inductive effect of CF₃
Head-to-Head Comparison: Halides vs. Sulfonates

When directly compared under similar conditions, a clear hierarchy of reactivity emerges. A kinetic study on nucleophilic substitution reactions on a neopentyl skeleton provided a clear ranking of leaving group ability.[3] While the substrate differs, the fundamental principles of leaving group aptitude are directly transferable to the N-alkylation of isoquinoline.

Overall Reactivity Ranking: Triflate > Iodide > Bromide > p-Toluenesulfonate > Methanesulfonate > Chloride [3]

This ranking reveals several key insights for the synthetic chemist:

  • Triflate (OTf) is the most reactive leaving group, making it ideal for challenging alkylations where less reactive groups fail.

  • Iodide (I) and Bromide (Br) are highly effective and often provide a good balance of reactivity and cost. They are generally more reactive than the common sulfonate, tosylate.[3]

  • Tosylate (OTs) is a highly reliable and reactive leaving group, outperforming chloride and mesylate. It is often used to activate alcohols for nucleophilic substitution.[7]

  • Chloride (Cl) is the least reactive among this set and typically requires more forcing conditions (higher temperatures, longer reaction times) to achieve complete conversion.

Experimental Protocols

To illustrate the practical application of these principles, the following are representative protocols for the synthesis of N-benzylisoquinolinium salts using two different leaving groups.

Experimental_Workflow start Start dissolve Dissolve Isoquinoline in Solvent (e.g., ACN) start->dissolve add_alkylating Add Alkylating Agent (R-Br or R-OTs) (1.0 - 1.2 equiv) dissolve->add_alkylating heat Heat Reaction Mixture (e.g., 60-80 °C) add_alkylating->heat monitor Monitor by TLC/LC-MS (Until SM consumed) heat->monitor cool Cool to Room Temp. monitor->cool precipitate Precipitate Product (Add anti-solvent, e.g., Ether) cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Anti-Solvent filter->wash dry Dry Under Vacuum wash->dry end Obtain Pure Salt dry->end

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